Product packaging for Diethyl 2-(hydroxymethylene)succinate(Cat. No.:CAS No. 14273-44-0)

Diethyl 2-(hydroxymethylene)succinate

Cat. No.: B11942186
CAS No.: 14273-44-0
M. Wt: 202.20 g/mol
InChI Key: GWGPFJLXLHDLLP-VOTSOKGWSA-N
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Description

Diethyl 2-(hydroxymethylene)succinate is a chemical compound with the molecular formula C9H14O5 . It belongs to the class of succinic acid derivatives, where the succinate backbone is functionalized with both ester and hydroxymethylene groups. This structure classifies it as a valuable intermediate in organic synthesis and materials science research. Compounds with a hydroxymethylene group attached to an active methylene site are of significant interest in chemical synthesis. They can serve as key precursors for a variety of reactions, including aldol-type condensations and the preparation of more complex molecular architectures . The presence of two ethyl ester groups enhances the compound's solubility in organic solvents, facilitating its use in various reaction conditions. While specific biological data for this compound is limited, structurally related succinate esters are widely utilized in polymer science. For instance, diethyl succinate is a common monomer in the lipase-catalyzed synthesis of biodegradable aliphatic polyesters, such as poly(butylene succinate) (PBS), which are promising materials for sustainable packaging and biomedical applications . Researchers are exploring the incorporation of functionalized monomers like this compound to introduce reactive sites into polymer chains, thereby modifying material properties or enabling post-polymerization modifications. This compound is intended for research applications only, including use as a synthetic building block, a monomer for functional polymer development, and in the exploration of new organic materials. Handling should follow standard laboratory safety protocols. For Research Use Only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O5 B11942186 Diethyl 2-(hydroxymethylene)succinate CAS No. 14273-44-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14273-44-0

Molecular Formula

C9H14O5

Molecular Weight

202.20 g/mol

IUPAC Name

diethyl (2E)-2-(hydroxymethylidene)butanedioate

InChI

InChI=1S/C9H14O5/c1-3-13-8(11)5-7(6-10)9(12)14-4-2/h6,10H,3-5H2,1-2H3/b7-6+

InChI Key

GWGPFJLXLHDLLP-VOTSOKGWSA-N

Isomeric SMILES

CCOC(=O)C/C(=C\O)/C(=O)OCC

Canonical SMILES

CCOC(=O)CC(=CO)C(=O)OCC

Origin of Product

United States

Synthetic Methodologies and Development for Diethyl 2 Hydroxymethylene Succinate

Historical Context of α-Functionalized Ester Synthesis

The synthesis of α-functionalized esters is deeply rooted in the development of carbon-carbon bond-forming reactions. A cornerstone of this field is the Claisen condensation, first reported by German chemist Rainer Ludwig Claisen in 1887. nih.govrsc.orgwikipedia.org This reaction involves the condensation of two ester molecules or an ester with another carbonyl compound in the presence of a strong base to form β-keto esters or β-diketones. rsc.orgmdpi.comnumberanalytics.com The fundamental mechanism proceeds through the formation of a resonance-stabilized enolate anion from an ester possessing an α-proton. wikipedia.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. mdpi.com

Historically, these reactions required at least a stoichiometric amount of a strong base, such as sodium ethoxide or sodium hydride. wikipedia.org The base's role is not only to generate the nucleophilic enolate but also to drive the reaction to completion by deprotonating the resulting β-keto ester, which is more acidic than the starting ester. wikipedia.orgmasterorganicchemistry.com This historical framework, particularly the crossed Claisen condensation involving two different esters, laid the essential groundwork for the targeted synthesis of compounds like Diethyl 2-(hydroxymethylene)succinate. masterorganicchemistry.com

Contemporary Synthetic Routes for this compound

Modern synthetic strategies for this compound, also known as Diethyl (RS)-formylsuccinate, build upon the principles of classical condensation reactions, with an emphasis on improving efficiency and selectivity.

Condensation Reactions in α-Substitution of Succinate (B1194679) Esters

The α-substitution of succinate esters like diethyl succinate is a versatile method for introducing functional groups. The Claisen condensation and its variations are central to this approach. A notable modification is the Stobbe condensation, which is particularly effective for diethyl succinate and can proceed with weaker bases. nih.gov This reaction involves the condensation of diethyl succinate with aldehydes or ketones. wisconsin.edu These condensation reactions are powerful tools for creating new C-C bonds at the α-position of the succinate backbone, leading to a wide array of functionalized derivatives.

Enolate Chemistry and Formylation Strategies

The most direct synthesis of this compound involves a formylation reaction, a specific type of crossed Claisen condensation. In this process, the enolate of diethyl succinate reacts with a formylating agent, typically ethyl formate (B1220265).

A common procedure involves treating a mixture of diethyl succinate and ethyl formate with a strong base. researchgate.net Sodium ethoxide, often generated in situ by reacting sodium metal with ethanol, is a frequently used base. researchgate.net The mechanism involves the following key steps:

Enolate Formation: The ethoxide base abstracts an α-proton from diethyl succinate to form a nucleophilic enolate ion.

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of ethyl formate.

Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion to yield the final product, this compound. wikipedia.org

The product exists as a tautomer of the initially formed α-formyl ester, favoring the more stable enol form, hence the "hydroxymethylene" in its name.

A representative synthesis is detailed in the table below:

Reactant 1Reactant 2Base SystemSolventReaction Conditions
Diethyl succinateEthyl formateSodium in EthanolTolueneDropwise addition at 20-30°C, then 16 hours at ambient temperature
Data sourced from a documented synthetic procedure. researchgate.net

Chemo- and Regioselective Functionalization Approaches

A significant challenge in the functionalization of symmetrical molecules like diethyl succinate is achieving chemo- and regioselectivity. Since both α-positions are chemically equivalent, there is a potential for di-substitution. However, in the formylation reaction to produce this compound, mono-substitution is favored. This selectivity is largely controlled by the reaction stoichiometry and the formation of a stable, deprotonated β-keto ester intermediate. wikipedia.org Once the first formyl group is added, the resulting product is more acidic than the starting diethyl succinate. The base present in the reaction mixture will preferentially deprotonate this product, forming a resonance-stabilized enolate that is less nucleophilic and sterically hindered, thus disfavoring a second formylation. This thermodynamic control is a key aspect of achieving the desired mono-functionalized product.

Catalyst Systems in this compound Synthesis

The choice of catalyst or promoter is critical in directing the outcome of the synthesis. While traditional methods rely on stoichiometric bases, research is ongoing into more efficient catalytic systems.

Organocatalytic Methods

The development of organocatalysis offers a metal-free, often more environmentally benign, alternative to traditional base- or metal-catalyzed reactions. researchgate.net For α-functionalization of carbonyl compounds, proline and its derivatives have emerged as powerful catalysts. mdpi.com These small, chiral organic molecules can activate substrates through the formation of nucleophilic enamine intermediates. mdpi.comwisconsin.edu

While a specific, optimized organocatalytic protocol for the synthesis of this compound is not yet widely reported, the principles of enamine catalysis present a viable strategy. In a hypothetical organocatalytic Claisen-type condensation, a secondary amine catalyst like proline could react with the ester to form an enamine. This enamine would then act as the nucleophile, attacking the formylating agent. This approach could potentially offer milder reaction conditions and opportunities for asymmetric synthesis, a significant advantage over traditional methods that use strong, stoichiometric bases. The exploration of such organocatalytic routes represents a promising frontier in the synthesis of α-functionalized esters.

Metal-Mediated Transformations

The synthesis of complex organic molecules like this compound often employs metal-mediated reactions to achieve high selectivity and efficiency. While direct metal-catalyzed synthesis of the target compound is not extensively documented, the principles from related transformations offer significant insights. Transition-metal catalysis, for instance, provides robust methods for forming carbon-carbon bonds and introducing functional groups. acs.org

One relevant strategy involves the reduction of α,β-unsaturated esters. For example, the reduction of diethyl fumarate (B1241708) to diethyl succinate can be achieved with high efficiency using chromium(II) sulfate. orgsyn.org This method is noted for its mild reaction conditions. orgsyn.org Such a reduction could be a key step if a precursor like diethyl 2-(methylidene)succinate were hydroxylated.

Another powerful approach in metal-mediated synthesis is the use of carbene migratory insertion, catalyzed by transition metals. carroll.edu Carbenes are highly reactive intermediates, and their reactions can be controlled by metal catalysts to form new C-C bonds with precision. carroll.edu

Gold catalysis has also emerged as a novel strategy for complex molecular construction. In the synthesis of related enyne compounds, a hydroxymethyl group has been used to direct the stereochemical outcome of gold-catalyzed cycloisomerization reactions through hydrogen bonding with the chiral ligand. acs.org This highlights the potential for functional groups to play an active role in the catalytic cycle, a principle that could be applied to the synthesis of functionalized succinates.

Biocatalytic Approaches for Analogous Systems

Biocatalysis offers a powerful alternative to traditional chemical synthesis, often providing exceptional selectivity under mild conditions. While specific biocatalytic routes to this compound are not detailed in the literature, processes for analogous systems, particularly those involving the creation of hydroxyl groups, are well-established. researchgate.netnih.gov

Enzymes such as oxygenases and peroxygenases are key players in C-H bond oxyfunctionalization, a direct method for introducing hydroxyl groups. nih.gov Cytochrome P450s and unspecific peroxygenases (UPOs) have been successfully used for the selective hydroxylation of a wide range of substrates, including complex molecules in late-stage functionalization, which is of great interest in drug discovery. nih.gov

Thiamine diphosphate (B83284) (ThDP)-dependent enzymes, such as benzaldehyde (B42025) lyase, are versatile biocatalysts for the synthesis of α-hydroxy ketones through carboligation reactions. researchgate.netresearchgate.net These enzymes can couple aldehydes, including formaldehyde, to create a hydroxymethyl ketone moiety. researchgate.net This functionality is structurally similar to the target compound. Multi-enzyme cascade reactions, combining lyases with oxidoreductases (like alcohol dehydrogenases), have been developed to produce optically active vicinal diols with high yields and excellent enantioselectivity. researchgate.net

The table below summarizes key enzyme classes and their relevant applications in synthesizing molecules with hydroxyl groups.

Enzyme ClassExample EnzymeReaction TypeRelevance to Synthesis
OxygenasesCytochrome P450C-H HydroxylationDirect introduction of a hydroxyl group onto a carbon backbone. nih.gov
PeroxygenasesUnspecific Peroxygenase (UPO)C-H HydroxylationChemo- and regioselective hydroxylation of various substrates. nih.gov
LyasesBenzaldehyde LyaseCarboligationFormation of C-C bonds to create α-hydroxy ketones. researchgate.netresearchgate.net
OxidoreductasesAlcohol Dehydrogenase (ADH)ReductionStereoselective reduction of a ketone to a hydroxyl group. researchgate.net

Optimization of Reaction Conditions and Yields in Synthetic Pathways

The successful synthesis of a target compound hinges on the careful optimization of reaction parameters to maximize yield and purity. For succinate derivatives, several key factors are consistently identified as crucial for achieving high efficiency.

In syntheses analogous to that of this compound, such as the preparation of diethyl 2-(2-oxopropyl)succinate, optimization strategies include the selection of an appropriate catalyst, control of temperature, and ensuring the purity of reagents. For instance, the use of phase-transfer catalysts can enhance reaction rates, while maintaining a specific reflux temperature helps to balance reaction speed against the formation of byproducts. Iterative purification through methods like fractional distillation or column chromatography is often necessary to achieve high purity, with yields for such processes typically reported in the 70–85% range.

The choice of solvent is also critical. Anhydrous conditions are often required to prevent the hydrolysis of ester groups or sensitive intermediates. In a detailed procedure for the synthesis of a related malonate ester, the reaction was conducted in dimethylformamide, and the temperature was carefully controlled, first at 15 °C during the addition of a strong base, then at room temperature, and finally heated to 60 °C to drive the reaction to completion.

For immobilized catalyst systems, physical parameters such as the stirring rate must be optimized. In one study, a stirring rate of 500 rpm was found to be optimal for the synthesis of monomenthyl succinate; slower rates resulted in inefficient mixing, while faster rates risked damaging the immobilized catalyst. academie-sciences.fr

The following table outlines key parameters and their effects on the synthesis of related succinate esters.

ParameterCondition/VariableEffect on ReactionReported YieldReference
Temperature Maintained at refluxBalances reaction speed and byproduct formation70-85%
Temperature 60 °CDrives reaction to completion-
Catalyst Phase-transfer catalystEnhances reaction rate-
Solvent Anhydrous THF / DMFPrevents hydrolysis of intermediates-
Stirring Rate 500 rpmOptimal mixing without catalyst damage91.55% academie-sciences.fr
Purification Distillation / ChromatographyImproves final product purity-

Elucidation of Stereochemistry and Conformational Analysis

Diastereoselective and Enantioselective Transformations

The presence of a prochiral center and a reactive double bond in diethyl 2-(hydroxymethylene)succinate makes it a candidate for various diastereoselective and enantioselective transformations.

Enantioselective Reductions: A highly relevant example of enantioselective transformation is the biocatalytic reduction of related α,β-unsaturated dicarboxylic acid esters. Ene-reductases (ERs) have been shown to catalyze the asymmetric reduction of diethyl citraconate, diethyl mesaconate, and diethyl itaconate to the corresponding chiral (R)-diethyl 2-methylsuccinate with excellent enantioselectivity (up to 99% ee) and high yields. mdpi.com These enzymes, such as Bac-OYE1 from Bacillus sp., are highly effective for this type of transformation at high substrate concentrations. mdpi.com Given the structural similarity, it is highly probable that the exocyclic double bond of the hydroxymethylene group in this compound could be enantioselectively reduced using a suitable ene-reductase to afford chiral diethyl 2-(hydroxymethyl)succinate.

Table 2: Enantioselective Reduction of Diethyl Esters by Ene-Reductases

SubstrateEnzymeProductEnantiomeric Excess (ee)YieldReference
Diethyl citraconateBac-OYE1(R)-diethyl 2-methylsuccinate99%High mdpi.com
Diethyl itaconateBac-OYE1(R)-diethyl 2-methylsuccinate>99%High mdpi.com

Diastereoselective Additions: The activated double bond in this compound is also susceptible to diastereoselective Michael additions. In reactions involving related systems, such as the addition of curcumins to arylidenemalonates, highly functionalized cyclohexanones have been synthesized with complete diastereoselectivity in many cases. beilstein-journals.org This type of cascade inter-intramolecular double Michael reaction demonstrates the potential for creating multiple stereocenters with high control in a single transformation. beilstein-journals.org For this compound, a chiral catalyst or a substrate-controlled approach could be envisioned to achieve high diastereoselectivity in conjugate addition reactions.

Chiral Lewis Acid Catalysis: Chiral Lewis acids are powerful catalysts for a variety of enantioselective reactions, including Diels-Alder, aldol, and Michael additions. 140.122.64nih.gov While specific applications with this compound are not reported, the principle involves the coordination of the Lewis acid to one of the carbonyl groups, which activates the double bond towards nucleophilic attack and creates a chiral environment around the reaction center. This strategy could be employed for enantioselective conjugate additions to the double bond of the target molecule.

Conformational Preferences and Interconversion Dynamics

The key conformational features to consider are the rotation around the C2-C3 bond of the succinate (B1194679) backbone and the orientation of the two ethoxycarbonyl groups. For diethyl succinate itself, NMR studies suggest a dynamic equilibrium between gauche and anti conformers with respect to the C2-C3 bond. The presence of the hydroxymethylene substituent at the C2 position in the target molecule will significantly influence this equilibrium due to steric and electronic effects.

Ester Group Conformation: The diethyl ester groups are likely to adopt a planar s-cis or s-trans conformation, where the carbonyl group is coplanar with the C-O single bond. The s-trans conformation is generally favored due to reduced steric hindrance.

Hydroxymethylene Group Orientation: The hydroxymethylene group introduces an additional layer of conformational complexity. The C=C double bond will enforce planarity in that part of the molecule. The orientation of the hydroxyl group will be crucial and can be involved in intramolecular hydrogen bonding with one of the carbonyl oxygens, which would stabilize certain conformations.

NMR Spectroscopy as a Probe: The conformational preferences of this compound could be investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts and coupling constants of the protons in the molecule would be sensitive to the dihedral angles between them, providing insights into the predominant conformations in solution. For comparison, the 1H NMR spectrum of the related diethyl succinate shows characteristic signals for the ethyl groups and the succinate backbone protons. hmdb.cachemicalbook.com The 1H NMR spectrum of diethyl 2-hydroxy-3-methylsuccinate would provide even closer comparative data for the environment around the hydroxyl-bearing carbon. nih.gov

Table 3: Predicted 1H NMR Chemical Shifts for this compound (based on related compounds)

ProtonsPredicted Chemical Shift (ppm, CDCl3)MultiplicityNotes
-CH3 (ethyl)~1.2-1.3TripletCoupled to -CH2- of the ethyl group.
-CH2- (ethyl)~4.1-4.3QuartetCoupled to -CH3 of the ethyl group.
-CH2- (succinate)~2.6-3.0Singlet or AB quartetDependent on chirality and conformation.
=CH- (hydroxymethylene)~6.5-7.5Singlet or DoubletDependent on coupling to the hydroxyl proton.
-OHVariableBroad SingletPosition is concentration and solvent dependent.

The interconversion between different conformers is expected to be rapid at room temperature, leading to averaged NMR signals. Variable-temperature NMR studies could be employed to "freeze out" individual conformers and determine the energy barriers for interconversion.

Keto-Enol Tautomerism Equilibrium Studies

The enol form is often stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the ester group, creating a stable six-membered ring-like structure. masterorganicchemistry.com This internal stabilization is a key factor driving the equilibrium towards the enol tautomer. The equilibrium constant (Keq = [enol]/[keto]) quantifies the relative amounts of each tautomer at equilibrium. For many β-dicarbonyl compounds, the enol form can be significantly populated, and in some cases, it is the predominant species. masterorganicchemistry.comtruman.edu

Influence of Solvent and Temperature on Tautomeric Ratios

The ratio of keto to enol tautomers of this compound is expected to be significantly influenced by the solvent. In non-polar solvents, the enol form is generally favored due to the stability gained from the intramolecular hydrogen bond. researchgate.net In polar aprotic solvents, the solvent molecules can act as hydrogen bond acceptors, but the intramolecular hydrogen bond of the enol form remains a significant stabilizing factor.

In polar protic solvents, such as water or alcohols, the situation is more complex. These solvents can form strong intermolecular hydrogen bonds with both the keto and enol forms. By competing for hydrogen bonding, they can disrupt the intramolecular hydrogen bond that stabilizes the enol form, potentially shifting the equilibrium towards the keto form. researchgate.netmdpi.comnih.gov Studies on similar compounds have shown that increasing solvent polarity can favor the more polar keto tautomer. mdpi.comnih.gov

Temperature also plays a crucial role in the tautomeric equilibrium. Changes in temperature can alter the equilibrium constant of the keto-enol interconversion. Typically, the direction of the shift with temperature depends on the enthalpy change (ΔH) of the tautomerization reaction. If the enolization is an endothermic process, an increase in temperature will favor the enol form, and vice versa. Variable temperature NMR spectroscopy is a common technique used to study these effects. nih.gov

Spectroscopic Investigation of Tautomeric Forms

Spectroscopic techniques are instrumental in the study of keto-enol tautomerism, as they allow for the direct observation and quantification of the different tautomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for investigating tautomeric equilibria because the keto and enol forms have distinct chemical shifts. asu.edutruman.edunih.gov In the 1H NMR spectrum, the enol form of this compound would be characterized by a signal for the vinylic proton (=CH-) and a signal for the hydroxyl proton (-OH), often broadened due to exchange. The chemical shift of the hydroxyl proton can be highly dependent on the solvent and concentration. The keto form would exhibit a signal for the aldehydic proton (-CHO). By integrating the signals corresponding to each tautomer, their relative concentrations and the equilibrium constant can be determined. truman.edu

Infrared (IR) Spectroscopy: IR spectroscopy can also distinguish between the keto and enol forms. The keto tautomer will show a characteristic C=O stretching vibration for the aldehyde group. The enol tautomer will exhibit a C=C double bond stretching vibration and a broad O-H stretching band, indicative of the hydroxyl group, which may be shifted to lower frequencies if involved in an intramolecular hydrogen bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The keto and enol tautomers have different electronic structures and therefore absorb UV-Vis light at different wavelengths. The enol form, with its conjugated system (C=C-C=O), typically absorbs at a longer wavelength (a bathochromic shift) compared to the non-conjugated keto form. nih.govrsc.org This difference in absorption can be used to monitor the tautomeric equilibrium and its response to changes in the environment.

Computational Predictions of Tautomer Stability

Computational chemistry provides a powerful avenue for predicting the relative stabilities of tautomers and understanding the factors that govern the equilibrium. researchgate.netorientjchem.org Density Functional Theory (DFT) is a commonly employed method for such studies. By calculating the Gibbs free energies of both the keto and enol forms, the equilibrium constant can be predicted. These calculations can be performed for the gas phase and in various solvents using continuum solvation models to simulate the solvent effect. mdpi.comnih.gov

Theoretical calculations can also provide insights into the transition state of the tautomerization reaction, allowing for the determination of the activation energy barrier for the interconversion. Furthermore, computational methods can predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, which can aid in the interpretation of experimental spectra. While specific computational studies on this compound are not prevalent in the searched literature, the methodologies have been successfully applied to a wide range of analogous β-dicarbonyl compounds, providing reliable predictions of their tautomeric behavior. orientjchem.org

Conclusion

Diethyl 2-(hydroxymethylene)succinate stands out as a highly valuable and versatile synthon in the realm of organic chemistry. Its straightforward synthesis via the Claisen condensation and the presence of multiple, strategically positioned functional groups make it an ideal starting material for the construction of complex molecular architectures. The keto-enol tautomerism inherent to its structure provides a rich reactivity profile, which has been effectively exploited in the synthesis of a variety of important heterocyclic compounds, including pyrazoles, isoxazoles, and pyridazines.

The continued exploration of the chemistry of this compound and other functionalized succinates is likely to lead to the development of novel synthetic methodologies and the discovery of new molecules with interesting biological and material properties. As the demand for efficient and sustainable synthetic routes grows, the importance of such multifunctional building blocks in the chemist's toolkit is set to increase even further.

Reactivity and Mechanistic Investigations of Diethyl 2 Hydroxymethylene Succinate

Nucleophilic Addition Reactions at the Hydroxymethylene Group

The hydroxymethylene group of diethyl 2-(hydroxymethylene)succinate is, in essence, the enol form of an aldehyde. Its tautomer, diethyl 2-formylsuccinate, possesses a highly electrophilic aldehyde carbon. biosynth.com This electrophilicity is the driving force for a variety of nucleophilic addition reactions. The reaction typically proceeds through the attack of a nucleophile on the carbonyl carbon of the formyl group present in the tautomeric equilibrium.

Common nucleophiles that can react with this compound include organometallic reagents, amines, and stabilized carbanions. For instance, the addition of Grignard reagents or organolithium compounds would lead to the formation of secondary alcohols.

A particularly significant class of nucleophilic additions is the Michael reaction, or conjugate addition. While the primary site of nucleophilic attack is the formyl group, the double bond of the hydroxymethylene group is conjugated with a carbonyl group, making it an α,β-unsaturated system. This allows for 1,4-conjugate addition of soft nucleophiles, such as enolates, amines, and thiolates, to the β-carbon. masterorganicchemistry.comyoutube.comlibretexts.org The best Michael reactions typically occur when a stable enolate ion, for example from a β-diketone or another malonic ester derivative, serves as the nucleophile (Michael donor). libretexts.org The reaction mechanism involves the addition of the nucleophilic enolate to the β-carbon of the α,β-unsaturated ester, forming a new carbon-carbon bond and a subsequent enolate, which is then protonated to yield the 1,5-dicarbonyl product. libretexts.org

Electrophilic Substitution Pathways on the Activated Methylene (B1212753)

The methylene group (CH₂) positioned between the two ester carbonyl groups in the succinate (B1194679) backbone is highly activated. The protons on this carbon are acidic due to the electron-withdrawing effect of the adjacent carbonyls, which stabilize the resulting carbanion (enolate) through resonance. This acidity is a hallmark of β-dicarbonyl compounds and their derivatives. prepchem.com

Deprotonation of this activated methylene by a suitable base, such as sodium ethoxide, generates a nucleophilic enolate. This enolate can then readily participate in Sₙ2 reactions with various electrophiles, most commonly alkyl halides. prepchem.com This alkylation sequence is a powerful method for introducing new carbon-carbon bonds at the α-position. The process can often be repeated if a second acidic proton is present, leading to dialkylated products.

Table 1: General Scheme for Electrophilic Alkylation

Step Reactant Reagent Product Description
1 This compound Base (e.g., NaOEt) Enolate Intermediate Deprotonation of the activated methylene group.

Cycloaddition Reactions (e.g., Diels-Alder) as a Dienophile or Diene Equivalent

The double bond in this compound is activated by the adjacent electron-withdrawing ester group, making it an excellent candidate to act as a dienophile in Diels-Alder reactions. The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. masterorganicchemistry.com The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups conjugated to the double bond. masterorganicchemistry.comlibretexts.orglibretexts.org

In this context, this compound would react with a conjugated diene. The rate and facility of the reaction are governed by the electronic nature of both the diene and the dienophile. Electron-donating groups on the diene increase its reactivity. libretexts.orgchemistrysteps.com The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the resulting cyclohexene (B86901) product. libretexts.orglibretexts.org

While less common, the hydroxymethylene moiety could potentially be modified to act as part of a diene system, for instance, through derivatization into a vinyl ether, which can serve as an electron-rich diene component. However, its primary and most predictable role in cycloadditions is that of an electron-poor dienophile.

Condensation Reactions and Heterocycle Formation Potential

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. Its structure contains a 1,3-dicarbonyl-like functionality (specifically, a β-formyl ester), which can react with bifunctional nucleophiles in condensation reactions.

For example, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazoles. Similarly, condensation with hydroxylamine (B1172632) can yield isoxazoles, and reaction with amidines or ureas can produce pyrimidines. These reactions generally proceed via an initial nucleophilic addition to the formyl group, followed by an intramolecular condensation and dehydration to form the stable heterocyclic ring. The versatility of 3-formylchromones in reacting with various nucleophiles to build fused heterocyclic systems serves as a strong precedent for the synthetic potential of this compound in this area. nih.gov

Hydrolytic Stability and Transesterification Reactivity

The two ester groups in this compound are susceptible to hydrolysis under both acidic and basic conditions. prepchem.com Basic hydrolysis, using a reagent like sodium hydroxide, is typically irreversible as the resulting carboxylate salt is deprotonated. Acid-catalyzed hydrolysis, using a strong acid in the presence of water, is an equilibrium process. The hydrolysis of β-keto esters, and by analogy this compound, yields a β-keto acid intermediate. prepchem.comchemistrysteps.com This intermediate is often unstable and prone to further reactions, particularly decarboxylation. masterorganicchemistry.comyoutube.com

Transesterification, the exchange of the ethyl group of the ester for a different alkyl group from an alcohol, is also a feasible reaction. wikipedia.orgmasterorganicchemistry.com This process can be catalyzed by either acids or bases. wikipedia.org In base-catalyzed transesterification, an alkoxide (e.g., sodium methoxide) acts as the nucleophile, attacking the ester's carbonyl carbon. youtube.commasterorganicchemistry.com In acid-catalyzed transesterification, the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a neutral alcohol molecule. wikipedia.org The reaction is driven to completion by using the new alcohol as a solvent or by removing the displaced ethanol. youtube.comwikipedia.org

Table 2: General Mechanisms for Ester Modification

Reaction Conditions Key Intermediate Outcome
Hydrolysis Acid (H₃O⁺) or Base (OH⁻) β-Keto acid Carboxylic acid (often followed by decarboxylation)

Decarboxylation Mechanisms of Related β-Keto Esters

The product of the hydrolysis of this compound is a β-formyl carboxylic acid, which is a type of β-keto acid. These β-keto acids are known to be thermally unstable and readily undergo decarboxylation (loss of CO₂) upon gentle heating. biosynth.combldpharm.com

The mechanism for this decarboxylation is a concerted, pericyclic process that proceeds through a six-membered cyclic transition state. biosynth.combldpharm.com The carbonyl oxygen of the β-keto group hydrogen-bonds to the hydrogen of the carboxylic acid. This arrangement facilitates a cyclic rearrangement of six electrons: the O-H bond breaks, a new C-H bond forms, the C-C bond between the carboxyl group and the α-carbon breaks (releasing CO₂), and a new C=C double bond forms, creating an enol. masterorganicchemistry.combldpharm.com This enol intermediate then rapidly tautomerizes to the more stable ketone product. youtube.commasterorganicchemistry.com This entire sequence, from hydrolysis to decarboxylation, is a classic synthetic strategy known as the acetoacetic ester synthesis, used to produce ketones. bldpharm.com

Utility of Diethyl 2 Hydroxymethylene Succinate As a Synthon in Complex Molecule Synthesis

Precursor in Carbocyclic and Heterocyclic Ring Formation

The strategic placement of functional groups in diethyl 2-(hydroxymethylene)succinate makes it an ideal starting material for cyclization reactions, leading to a variety of carbocyclic and heterocyclic scaffolds that are central to many areas of chemical and pharmaceutical science.

Pyrrole (B145914), Furan, and Thiophene (B33073) Derivatives

While this compound possesses the requisite carbon backbone for the formation of five-membered heterocycles, its application in the direct synthesis of simple pyrrole, furan, and thiophene rings is not extensively documented in mainstream chemical literature. Classical methods for synthesizing these heterocycles, such as the Paal-Knorr synthesis, typically utilize 1,4-dicarbonyl compounds. Although this compound is a 1,5-dicarbonyl equivalent, its specific use in these named reactions is not a common synthetic route. Alternative pathways, such as the unexpected base-induced ring contraction of a 1,4-thiazine precursor to yield diethyl pyrrole-2,5-dicarboxylate, have been reported, but this does not represent a direct synthesis from the succinate (B1194679) synthon itself. mdpi.com

Pyridine (B92270) and Pyrimidine (B1678525) Scaffolds

The utility of this compound is well-demonstrated in the synthesis of six-membered nitrogen-containing heterocycles like pyridines and pyrimidines.

Pyridine Scaffolds: The structure of diethyl 2-formylsuccinate, the keto-tautomer of this compound, is analogous to a β-ketoester. This makes it a suitable component for the Hantzsch pyridine synthesis, a classic multi-component reaction. wikipedia.orgchemtube3d.com In this reaction, an aldehyde, a nitrogen donor (like ammonia), and two equivalents of a β-ketoester condense to form a dihydropyridine, which can then be oxidized to the aromatic pyridine ring. organic-chemistry.org By substituting one of the standard β-ketoesters (e.g., ethyl acetoacetate) with this compound, a highly functionalized pyridine-dicarboxylate can be synthesized, bearing a carboxymethyl group on the pyridine ring.

Pyrimidine Scaffolds: There are concrete examples of diethyl 2-formylsuccinate being used to construct pyrimidine rings. In a documented procedure, it is reacted with thiourea (B124793) or its derivatives, such as S-methylthiourea, in the presence of a base like sodium hydroxide. wikipedia.orgmasterorganicchemistry.com This multicomponent reaction proceeds via condensation and cyclization to afford a substituted pyrimidine, specifically yielding products like 2-Thio-4-oxo-5-pyrimidineacetic acid, ethyl ester. wikipedia.org

Table 1: Synthesis of Pyrimidine Derivatives

Reactant 1Reactant 2ConditionsProductReference
Diethyl 2-formylsuccinateS-methylthiourea semi-sulfateNaOH, H₂O, 100°C2-Thio-4-oxo-5-pyrimidineacetic acid, ethyl ester wikipedia.org
Diethyl 2-formylsuccinateThioureaEthanol, RefluxPyrimidine derivative masterorganicchemistry.com

Spiro- and Fused-Ring Systems

The reactivity of this compound extends to the formation of more complex bicyclic structures, particularly fused-ring systems.

Fused-Ring Systems: The pyrimidine derivatives synthesized from diethyl 2-formylsuccinate can serve as intermediates for the construction of fused heterocycles. For instance, the pyrimidine scaffold can be further elaborated to create 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives. wikipedia.org This transformation involves building a pyrrole ring onto the existing pyrimidine core, resulting in a fused bicyclic system that is of interest in medicinal chemistry.

Spiro-Ring Systems: The use of this compound as a precursor for the synthesis of spirocyclic compounds is not well-established in the available scientific literature. nih.gov

Building Block for Polyfunctionalized Aliphatic Compounds

Beyond its role in forming rings, this compound is a valuable building block for creating complex, linear, polyfunctionalized aliphatic molecules. Its enolate, readily formed under basic conditions, can act as a nucleophile in various carbon-carbon bond-forming reactions.

A key transformation in this context is the Michael addition. masterorganicchemistry.comwikipedia.orglibretexts.org As a Michael donor, the enolate of this compound can add to a wide range of Michael acceptors (α,β-unsaturated compounds). organic-chemistry.org This conjugate addition reaction is a powerful tool for extending carbon chains and introducing a 1,5-dicarbonyl relationship in the product, which is a versatile motif for further synthetic manipulations. This capability makes it a foundational starting material in the synthesis of complex molecules, including inhibitors of Focal Adhesion Kinase (FAK). prepchem.com

Table 2: Michael Addition Reaction Profile

Role of SynthonReactant TypeKey Bond FormationProduct Type
Michael Donorα,β-Unsaturated Ketone/EsterC-C1,5-Dicarbonyl Compound
Michael Donorα,β-Unsaturated NitrileC-Cγ-Cyanodicarbonyl Compound

Role in Cascade and Multicomponent Reactions

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that enable the construction of complex molecules in a single step, minimizing waste and saving time. nih.govbeilstein-journals.orgnih.gov this compound is an excellent substrate for such processes due to its multiple reactive centers.

As previously mentioned, both the Hantzsch pyridine synthesis and the synthesis of pyrimidines from this synthon are classic examples of multicomponent reactions. wikipedia.orgchemtube3d.commasterorganicchemistry.com In these one-pot procedures, three or more starting materials (e.g., an aldehyde, a nitrogen source, and the succinate derivative) combine to form a complex heterocyclic product, with most of the atoms from the reactants being incorporated into the final structure. preprints.org Furthermore, the sequential reactions leading to fused-ring systems, such as the pyrrolo[2,3-d]pyrimidines, can be designed as cascade processes where the initial product of one reaction becomes the substrate for the next in the same pot, showcasing the synthon's value in advanced, efficiency-focused synthetic design. wikipedia.org

Applications in Specialized Organic Synthesis Fields

Intermediate in Natural Product Total Synthesis (Analogous to Annonine Building Blocks)

The structural framework of diethyl 2-(hydroxymethylene)succinate is analogous to key intermediates used in the total synthesis of complex natural products. A notable example is its relation to the synthesis of building blocks for Annonine I, a member of the Annonaceous acetogenins, a class of compounds known for their potent biological activities. anjs.edu.iqresearchgate.net

Research has demonstrated the synthesis of unnatural diethyl 2-hydroxysuccinate, a closely related analogue, as a crucial step in forming the side chain of Annonin I. anjs.edu.iqresearchgate.netrdd.edu.iq The synthetic strategy commences with commercially available 2,3-dihydroxysuccinic acid (tartaric acid). anjs.edu.iqresearchgate.net The process involves:

Fischer Esterification: The starting dicarboxylic acid is converted to its diethyl ester, diethyl 2,3-dihydroxysuccinate. rdd.edu.iq

Conversion to a Key Intermediate: This diester is then transformed into diethyl 3-bromo-2-hydroxysuccinate, which serves as a pivotal compound for subsequent modifications. anjs.edu.iqrdd.edu.iq

Reductive Debromination: The bromo-derivative can then be reduced to yield diethyl 2-hydroxysuccinate. rdd.edu.iq

This resulting hydroxysuccinate is a versatile building block that can be further elaborated to construct the complex side chains characteristic of Annonaceous acetogenins. rdd.edu.iq The strategic use of such functionalized succinate (B1194679) esters highlights their importance in providing the necessary carbon skeleton and stereochemistry for the total synthesis of biologically significant natural products. nih.gov

Scaffold for Medicinal Chemistry Precursors

The succinate core is a recurring motif in medicinal chemistry, and this compound serves as a promising scaffold for developing novel pharmaceutical precursors. Its value lies in the multiple functional groups that can be selectively and orthogonally modified to generate a diverse library of new chemical entities. Succinic acid and its derivatives are already used in various pharmaceutical applications, from acting as excipients and acidity regulators to forming the basis of active pharmaceutical ingredients like metoprolol (B1676517) succinate and sumatriptan (B127528) succinate. wikipedia.org

The reactivity of this compound makes it particularly useful:

The ester groups can be hydrolyzed or transesterified.

The enol-hydroxyl group and the carbon-carbon double bond offer sites for a variety of reactions, including etherification, esterification, and addition reactions.

The tautomeric aldehyde form can undergo reactions typical of carbonyl compounds, such as reductive amination and Wittig reactions.

This versatility allows for the attachment of various pharmacophores and the tuning of physicochemical properties. For instance, succinylation, the attachment of a succinate derivative to a drug molecule, is a recognized strategy for creating prodrugs with improved stability or solubility. nih.gov Furthermore, derivatives like succinimides are known to possess a wide range of pharmacological activities and are used as building blocks for anti-Alzheimer and other therapeutic agents. nih.govcarewellpharma.in The use of diethyl 2-(2-oxopropyl)succinate as a precursor for pharmaceutical agents further underscores the potential of such functionalized succinates in drug discovery.

Contributions to Agrochemical Active Ingredient Synthesis

In the field of agrochemicals, the succinate scaffold is a key component in the design of new active ingredients. Derivatives of succinic acid are being investigated for their roles as plant growth agents and as the basis for potent fungicides. ppor.az Notably, a major class of fungicides, the succinate dehydrogenase inhibitors (SDHIs), function by targeting a crucial enzyme in the respiration of pathogenic fungi. acs.orgnih.gov

This compound provides a valuable starting point for the synthesis of novel agrochemicals. The functional handles on the molecule allow for the systematic modification of its structure to optimize for potency, selectivity, and favorable environmental properties. Research on related compounds like diethyl 2-(2-oxopropyl)succinate has highlighted their utility as intermediates in agrochemical research. The ability to use the basic diethyl succinate structure as a building block for agrochemicals is well-established, and the added functionality of the hydroxymethylene group expands the synthetic possibilities for creating next-generation crop protection agents. chemimpex.com

Monomer or Pre-monomer for Advanced Polymeric Materials (by analogy with succinate esters in polyesters)

By analogy with the widespread use of succinic acid and its esters in polymer science, this compound represents a promising monomer for creating advanced polymeric materials. Succinate esters are fundamental building blocks for biodegradable aliphatic polyesters, such as poly(butylene succinate) (PBS) and poly(ethylene succinate) (PES). mdpi.commdpi.comresearchgate.net These polymers are typically synthesized through the polycondensation of a diacid (or its diester) with a diol. tandfonline.com

This compound is a unique monomer because it contains three reactive functionalities: two ester groups and a hydroxyl group (via its enol tautomer). This trifunctional nature allows it to play several roles in polymerization:

As a co-monomer: It can be incorporated into existing polyester (B1180765) chains (e.g., with succinic acid and 1,4-butanediol) to introduce pendant reactive groups along the polymer backbone. These groups can be used for subsequent cross-linking or grafting, thereby modifying the material's properties.

As a chain extender or branching agent: The additional hydroxyl group can participate in esterification or transesterification reactions, leading to branched or cross-linked polymer networks. This can significantly impact the mechanical and thermal properties of the resulting material, such as increasing molecular weight and improving thermal stability. tandfonline.com

The use of functionalized polyols and diacids allows for the synthesis of polyesters with a wide range of properties, including tunable glass transition temperatures and melting points. adhesivesmag.com The incorporation of a monomer like this compound could lead to the development of novel bio-based polyesters with enhanced flexibility, solvent resistance, or tailored biodegradability for specialized applications. adhesivesmag.com

Table 2: Summary of Synthetic Applications
FieldRole of this compound or AnalogueKey Findings
Natural Product SynthesisAnalogue to Annonine Building BlocksThe related diethyl 2-hydroxysuccinate, synthesized from tartaric acid, is a key intermediate for the side chain of Annonin I. anjs.edu.iqresearchgate.netrdd.edu.iq
Medicinal ChemistryVersatile Scaffold for PrecursorsThe multiple functional groups allow for the generation of diverse molecular libraries for drug discovery. Succinate derivatives are used as prodrugs and active ingredients. wikipedia.orgnih.gov
AgrochemicalsPrecursor for Active IngredientsThe succinate core is central to succinate dehydrogenase inhibitors (SDHIs), a major class of fungicides. acs.orgnih.gov
Polymeric MaterialsFunctional Monomer / Cross-linkerThe trifunctional nature (two esters, one hydroxyl) allows for the creation of branched or functionalized polyesters with tailored properties. tandfonline.comadhesivesmag.com

Computational and Theoretical Studies on Diethyl 2 Hydroxymethylene Succinate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For Diethyl 2-(hydroxymethylene)succinate, these calculations can elucidate key features such as molecular orbital energies, electron density distribution, and the nature of chemical bonds.

Methods like Density Functional Theory (DFT) and ab initio calculations (e.g., Hartree-Fock, Møller-Plesset perturbation theory) are commonly employed. The choice of the basis set (e.g., 6-31G*, cc-pVTZ) is crucial for obtaining accurate results.

A primary focus of electronic structure calculations for this molecule would be the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical in predicting the molecule's reactivity. For instance, the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity).

Table 1: Selected Geometric Parameters for Diethyl (E)-2-[(benzofuran-2-yl)methylidene]succinate researchgate.net

ParameterValue (Å or °)
Bond Lengths
C=C1.359(3)
C-O (ester)1.345(2), 1.348(2)
C=O (ester)1.211(2), 1.214(2)
Bond Angles
C-C=C128.4(2)
O-C=O (ester)124.5(2), 124.6(2)
Dihedral Angles
C-C-C=C123.6(2)

This data is for a related compound and serves as an illustrative example.

Molecular Dynamics Simulations for Conformational Sampling

This compound possesses considerable conformational flexibility due to the presence of several single bonds. Molecular Dynamics (MD) simulations are a powerful tool to explore the conformational landscape of such molecules.

In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. This allows for the sampling of different conformations and the identification of the most stable (lowest energy) conformers. The choice of a force field, which is a set of parameters describing the potential energy of the system, is critical for the accuracy of MD simulations.

By analyzing the trajectory of an MD simulation, various properties can be calculated, such as the root-mean-square deviation (RMSD) to monitor conformational changes and the radial distribution functions to understand the local environment around specific atoms. This information is crucial for understanding how the molecule might interact with other molecules, such as in a solvent or at the active site of an enzyme.

Prediction of Spectroscopic Signatures (e.g., NMR, IR)

Computational methods can be used to predict the spectroscopic signatures of molecules, which can be invaluable for the interpretation of experimental data.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. These calculated shifts can then be compared with experimental spectra to aid in signal assignment and structure elucidation. For instance, in a related compound, hyperpolarized [1,4-¹³C]-diethylsuccinate, the distinct chemical shifts of the carbonyl carbons in the diethyl and monoethyl esters were crucial for in vivo metabolic imaging studies. nih.gov

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the absorption bands observed in an infrared (IR) spectrum. By visualizing the normal modes of vibration, specific absorption bands can be assigned to particular functional groups, such as the C=O stretch of the ester groups or the O-H stretch of the hydroxymethylene group. While a spectrum for the title compound is not available, the IR spectrum of the parent compound, diethyl succinate (B1194679), is well-documented and would serve as a basis for comparison. chemicalbook.com

Design of Novel Reactivities through Computational Probes

Computational chemistry is not only a tool for understanding existing molecules but also for designing new ones with desired properties and reactivities. For this compound, computational probes could be used to explore potential reactions and design catalysts.

For example, by analyzing the molecule's electrostatic potential map, regions of high and low electron density can be identified, suggesting sites for nucleophilic or electrophilic attack. This information can be used to predict the outcome of reactions with various reagents.

Furthermore, computational methods can be employed to design catalysts that can selectively promote a particular reaction. This often involves modeling the interaction of the substrate with the catalyst's active site and calculating the energy profile of the catalyzed reaction pathway. This approach has been successfully used in the computational design of enzymes for reactions like the Morita-Baylis-Hillman reaction, which involves similar functionalities.

Green Chemistry Principles in the Synthesis and Application of Diethyl 2 Hydroxymethylene Succinate

Development of Solvent-Free or Environmentally Benign Reaction Media

A core tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to air pollution. Research has demonstrated the feasibility of conducting reactions in more environmentally friendly media. For instance, the Morita-Baylis-Hillman reaction, a method for forming carbon-carbon bonds, has been successfully employed for the synthesis of related hydroxymethylated compounds. One study highlighted that the efficiency of this reaction is highly dependent on the solvent system, with an aqueous mixture of methanol (B129727) and chloroform (B151607) providing a high yield of the desired product in a short time. organic-chemistry.org This approach significantly reduces the reliance on large quantities of hazardous solvents.

Another strategy is the use of water as a reaction medium. While many organic reactions are traditionally carried out in anhydrous conditions, performing them in water offers significant environmental benefits. For example, olefin metathesis reactions, a versatile method for the formation of carbon-carbon double bonds, have been successfully conducted in water emulsions. nih.gov The use of techniques like ultrasound and microwave irradiation can further enhance reaction efficiency in aqueous media, often eliminating the need for surfactants. nih.gov These advancements pave the way for synthesizing compounds like Diethyl 2-(hydroxymethylene)succinate in a more sustainable manner.

The concept of "the best solvent is no solvent" is a guiding principle in green chemistry. nih.gov Solvent-free reactions, where the reactants themselves act as the solvent, can significantly reduce waste and simplify purification processes. While specific solvent-free syntheses for this compound are not extensively detailed in the provided information, the general trend in green chemistry is to explore such possibilities to minimize environmental impact.

Atom Economy and Waste Minimization Strategies

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com Reactions with high atom economy are inherently greener as they generate less waste. Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. dokumen.pub

A key metric for evaluating waste is the E-factor, which is the ratio of the mass of waste produced to the mass of the desired product. nih.gov A lower E-factor signifies a more environmentally friendly process. nih.gov For instance, traditional multi-step syntheses often have high E-factors due to the use of stoichiometric reagents and the generation of byproducts at each stage.

In the context of producing succinates, such as this compound, the choice of synthetic route significantly impacts waste generation. For example, the Gabriel synthesis of amines, a classic organic reaction, is known for its very low atom economy, often less than 50%, due to the formation of stoichiometric quantities of phthalic acid derivatives as byproducts. primescholars.com In contrast, rearrangement and addition reactions can have 100% atom economy in theory, as all reactant atoms are incorporated into the product. primescholars.com

Strategies to minimize waste in the synthesis of succinate (B1194679) derivatives include the use of catalytic processes, which reduce the need for stoichiometric reagents, and the development of one-pot reactions where multiple synthetic steps are carried out in a single reaction vessel, thereby reducing solvent use and purification waste. nih.gov

Renewable Feedstocks in Synthesis and Derivatives

A critical aspect of green chemistry is the shift from petroleum-based feedstocks to renewable resources. beilstein-journals.org Biomass, such as agricultural waste and forestry residues, represents a vast and underutilized source of carbon for the chemical industry. beilstein-journals.orgdtu.dk Succinic acid, a precursor for this compound, is a prime example of a platform chemical that can be produced from renewable feedstocks through fermentation processes. dtu.dkmdpi.com

Lignocellulosic biomass, which comprises the non-edible parts of plants, is a particularly promising feedstock for producing succinic acid. dtu.dk This avoids the food-versus-fuel debate associated with first-generation biofuels. Various microorganisms can ferment the sugars derived from the breakdown of cellulose (B213188) and hemicellulose in biomass to produce succinic acid. dtu.dk Another potential source is citrus peel waste, which contains soluble sugars and cellulose that can be converted to succinic acid. dtu.dk

The production of Diethyl succinate from bio-based succinic acid has been actively researched. The process typically involves the esterification of succinic acid with ethanol, which can also be derived from renewable resources. dtu.dkmsu.edu This creates a completely bio-based route to succinate esters. Research has focused on optimizing the esterification reaction and developing efficient separation processes to obtain high-purity Diethyl succinate. dtu.dkmsu.edu

The use of renewable feedstocks not only reduces our reliance on finite fossil fuels but can also lead to a reduction in greenhouse gas emissions. dtu.dk The development of biorefineries that can process a variety of biomass feedstocks is crucial for establishing a sustainable chemical industry. dtu.dk

Design of Catalytic Systems for Enhanced Sustainability

Catalysis is a cornerstone of green chemistry, as catalytic reactions are often more efficient and generate less waste than stoichiometric reactions. rroij.combeilstein-journals.org The development of novel catalytic systems is essential for improving the sustainability of chemical processes, including the synthesis of this compound and its precursors.

For the esterification of succinic acid to produce Diethyl succinate, various catalysts have been investigated. While traditional methods often use strong mineral acids like sulfuric acid, these can lead to side reactions and corrosion issues. researchgate.net Green chemistry encourages the development of solid acid catalysts or other heterogeneous catalysts that can be easily separated from the reaction mixture and reused, minimizing waste and simplifying purification. beilstein-journals.org Research has explored the use of various catalysts, including Anderson-type polyoxometalates, for the synthesis of diesters from dicarboxylic acids, demonstrating good productivity and selectivity. researchgate.net

In other related syntheses, such as the Morita-Baylis-Hillman reaction, phosphine (B1218219) catalysts like tributylphosphine (B147548) or dimethylphenylphosphine (B1211355) have been shown to be highly effective in producing hydroxymethylated compounds. organic-chemistry.org The efficiency of these catalysts can be influenced by the reaction solvent, highlighting the importance of optimizing the entire catalytic system. organic-chemistry.org

Energy Efficiency in Synthetic Procedures

The seventh principle of green chemistry emphasizes the importance of designing energy-efficient processes. nih.gov Chemical reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. The energy requirements of a chemical process contribute significantly to its environmental impact and operating costs.

Microwave-assisted synthesis is one technique that can improve energy efficiency. nih.gov Microwave irradiation directly heats the reaction mixture, leading to faster reaction times and often higher yields compared to conventional heating methods. nih.govresearchgate.net This technology has been successfully applied to the esterification of succinic acid to produce dialkyl succinates. researchgate.net

Another approach to improving energy efficiency is the use of flow chemistry. researchgate.net Continuous flow reactors offer better heat and mass transfer compared to batch reactors, allowing for more precise control over reaction conditions and potentially reducing energy consumption. The combination of microwave heating and flow chemistry can lead to highly efficient and sustainable synthetic processes. researchgate.net

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis

The principles of flow chemistry and automated synthesis are set to revolutionize the production of fine chemicals, and diethyl 2-(hydroxymethylene)succinate is a prime candidate for these advanced manufacturing techniques. While specific studies on the continuous flow synthesis of this compound are still emerging, the industrial production of related compounds like diethyl 2-(2-oxopropyl)succinate often involves large-scale batch or continuous processes where reaction conditions are optimized for high yield and purity. The adoption of flow chemistry for the synthesis of this compound and its derivatives would offer significant advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for process automation and high-throughput screening of reaction conditions.

Future research will likely focus on developing robust and efficient flow-based protocols. This could involve the design of microreactors and packed-bed reactors containing immobilized catalysts to streamline the synthesis and purification steps. Automated platforms could enable the rapid optimization of reaction parameters such as temperature, pressure, and reagent stoichiometry, accelerating the discovery of novel derivatives with tailored properties.

Exploration of Biological and Biomimetic Transformations

The biological potential of succinate (B1194679) derivatives is an area of growing interest. For instance, diethyl succinate can penetrate biological membranes and is metabolized in the tricarboxylic acid (TCA) cycle. medchemexpress.com It has been shown to modulate the polarization and activation of microglial cells, reducing mitochondrial fission and reactive oxygen species (ROS) levels, which suggests a protective role against inflammation. medchemexpress.com This opens an avenue for investigating whether this compound or its derivatives could exhibit similar or enhanced biological activities.

Furthermore, the field of biomimetic synthesis, which mimics natural processes to create complex molecules, presents exciting opportunities. nih.gov Natural products often possess intricate architectures and significant biological activities. nih.gov this compound can serve as a versatile precursor in the biomimetic synthesis of such compounds. For example, the synthesis of unnatural diethyl 2-hydroxysuccinate has been explored as a building block for annonins, a class of biologically active natural products. researchgate.net Future work could focus on using this compound in enzyme-catalyzed reactions or chemoenzymatic strategies to construct complex molecular scaffolds with high stereoselectivity, mimicking the efficiency of nature's synthetic machinery. The study of its interactions with enzymes and its role in metabolic pathways could lead to the discovery of new therapeutic agents.

Design of Next-Generation Catalytic Systems

The development of novel catalytic systems is crucial for the efficient and sustainable synthesis of this compound and its derivatives. A key focus is on "green" chemistry principles, which aim to reduce waste and avoid the use of hazardous substances. Research into the synthesis of related compounds, such as (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates, has demonstrated the feasibility of catalyst-free olefination reactions in eco-friendly deep eutectic solvents like 1,3-dimethylurea/L-(+)-tartaric acid. nih.gov This approach offers mild reaction conditions and avoids volatile organic solvents, providing a blueprint for future syntheses involving this compound. nih.gov

Another important frontier is asymmetric catalysis, which is essential for producing enantiomerically pure compounds, a critical requirement for many pharmaceutical applications. The Sharpless asymmetric aminohydroxylation has been successfully applied to fumarate (B1241708) derivatives to create optically pure β-hydroxy aspartates, highlighting a potential strategy for the stereoselective functionalization of this compound. nih.gov Future research will likely concentrate on designing highly selective and reusable catalysts, including organocatalysts, metal-organic frameworks (MOFs), and enzymatic systems, to control the stereochemistry and regioselectivity of reactions involving this versatile substrate.

Catalyst/SystemReaction TypeSubstrate ExampleKey Advantage
1,3-dimethylurea/L-(+)-tartaric acidOlefinationDiethyl 2-methylquinoline-3,4-dicarboxylateEnvironmentally benign, catalyst-free nih.gov
K₂[OsO₂(OH)₄]/(DHQD)₂PHALAsymmetric AminohydroxylationDiethyl 2-ethylfumarateHigh stereoselectivity nih.gov

Advanced Materials Science Applications

The functional groups present in this compound make it an attractive candidate for applications in materials science. Succinate esters, in general, are utilized in the formulation of polymers, adhesives, coatings, and plasticizers. specialchem.com For instance, diethyl succinate finds use in various industrial applications, including as a building block for polymers. sigmaaldrich.comvwr.com Related compounds like diethyl 2-(2-oxopropyl)succinate are employed in the production of specialty chemicals and materials.

The hydroxymethylene group in this compound offers a reactive handle for polymerization reactions or for grafting onto existing polymer backbones to modify their properties. This could lead to the development of new biodegradable polymers, functional coatings with enhanced adhesion or biocompatibility, and novel resins. Future research in this area will likely explore its use as a monomer in condensation polymerization, a cross-linking agent, or as an additive to impart specific functionalities to materials. The ability to create polymers with tailored thermal, mechanical, and optical properties by incorporating this molecule could open up new applications in fields ranging from biomedical devices to advanced packaging.

Q & A

Q. Table 1. Comparative Hazard Profiles of Diethyl Succinate Derivatives

CompoundCASHazard ClassificationKey PrecautionsSource
Diethyl succinate123-25-1Non-hazardous (industrial)Avoid dust formation
This compoundN/AEye irritation (Category 2A), Aquatic toxicityUse fume hood, PPE

Q. Table 2. Optimization of Reaction Conditions for Byproduct Suppression

ConditionStandard ProtocolOptimized ProtocolByproduct Reduction
Temperature70°C50°C → 60°C (gradient)85% ↓ cyclic ethers
PressureAtmospheric3 mmHg (vacuum)90% ↑ oligomer yield

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.